1,2-Di(anthracen-9-yl)ethyne
Description
1,2-Di(anthracen-9-yl)ethyne is a conjugated organic compound featuring two anthracene moieties linked via an ethyne (acetylene) group at their 9-positions. This structure enables extended π-conjugation, which is critical for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and molecular wires. The ethyne bridge imparts rigidity and planar geometry, enhancing electronic communication between the anthracene units .
Properties
Molecular Formula |
C30H18 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
9-(2-anthracen-9-ylethynyl)anthracene |
InChI |
InChI=1S/C30H18/c1-5-13-25-21(9-1)19-22-10-2-6-14-26(22)29(25)17-18-30-27-15-7-3-11-23(27)20-24-12-4-8-16-28(24)30/h1-16,19-20H |
InChI Key |
WSEMPUNMUMBGQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
A comparative analysis of 1,2-Di(anthracen-9-yl)ethyne with structurally related compounds reveals key differences in conjugation, solubility, and electronic behavior:
- Conjugation and Rigidity : The ethyne bridge in this compound enables superior π-conjugation compared to single-bonded analogs like 9-(naphthalen-1-yl)anthracene, leading to enhanced charge transport and fluorescence .
- Heteroatom Effects : Replacing anthracene with pyridine (as in 1,2-Di(pyridin-4-yl)ethyne) introduces nitrogen lone pairs, altering electronic properties and enabling metal coordination .
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